1-Phenylisoquinoline
Overview
Description
1-Phenylisoquinoline is an organic compound with the molecular formula C₁₅H₁₁N It is a derivative of isoquinoline, where a phenyl group is attached to the first position of the isoquinoline ring
Biochemical Analysis
Biochemical Properties
It is known that it can be used as a ligand to synthesize a variety of organic light-emitting diodes (OLED) dopants
Cellular Effects
It has been used in the synthesis of iridium(III) complexes, which have shown potential in cancer treatment . These complexes have demonstrated high anticancer activity against various cancer cells
Molecular Mechanism
It is known to be involved in the synthesis of iridium(III) complexes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Phenylisoquinoline can be synthesized through several methods. One common approach involves the cyclization of 2-phenylbenzylamine with formic acid. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where isoquinoline boronic acid is coupled with phenyl halides.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of high-pressure reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions typically include elevated temperatures and the use of solvents like toluene or dimethylformamide to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: 1-Phenylisoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl or isoquinoline rings.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Isoquinoline N-oxide derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted phenylisoquinoline compounds.
Scientific Research Applications
1-Phenylisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination complexes and as a building block in organic synthesis.
Biology: It serves as a probe in studying enzyme interactions and as a fluorescent marker in biological assays.
Medicine: Research is ongoing into its potential as a pharmacophore in drug design, particularly for its anti-cancer and anti-inflammatory properties.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism by which 1-Phenylisoquinoline exerts its effects involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The pathways involved often include signal transduction cascades that lead to changes in cellular functions. For example, its interaction with certain kinases can influence cell proliferation and apoptosis.
Comparison with Similar Compounds
Isoquinoline: The parent compound of 1-Phenylisoquinoline, lacking the phenyl group.
Quinoline: A structural isomer with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Uniqueness: this compound is unique due to the presence of the phenyl group, which enhances its chemical reactivity and potential applications. This structural modification allows for greater versatility in synthetic chemistry and expands its utility in various research fields.
Properties
IUPAC Name |
1-phenylisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDYWZIWDTCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186613 | |
Record name | Isoquinoline, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47194946 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
3297-72-1 | |
Record name | Isoquinoline, 1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003297721 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isoquinoline, 1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenylisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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